[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol
Overview
Description
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a difluoroethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol typically involves the introduction of the difluoroethyl group onto a pyrrolidine ring. One common approach is the nucleophilic substitution reaction where a suitable pyrrolidine derivative reacts with a difluoroethylating agent under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of [(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance binding affinity and selectivity by forming strong interactions with the target site. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol: Unique due to the presence of both difluoroethyl and hydroxymethyl groups.
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]amine: Similar structure but lacks the hydroxymethyl group, affecting its reactivity and binding properties.
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]ethanol: Contains an ethyl group instead of a hydroxymethyl group, leading to different chemical and biological properties
Uniqueness
This compound is unique due to its combination of a difluoroethyl group and a hydroxymethyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[(2R)-1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)4-10-3-1-2-6(10)5-11/h6-7,11H,1-5H2/t6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZMHXIIQNHRCZ-ZCFIWIBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)CC(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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